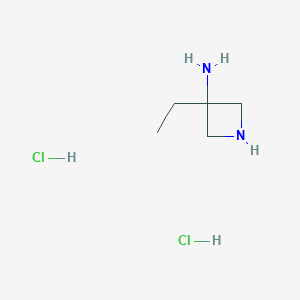

3-Amino-3-ethylazetidine dihydrochloride

Description

3-Amino-3-ethylazetidine dihydrochloride is a substituted azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, and their derivatives are of interest in medicinal chemistry and synthetic applications due to their conformational rigidity and bioactivity. The dihydrochloride form indicates the compound is a salt with two equivalents of hydrochloric acid, enhancing its solubility and stability. The ethyl substitution at the 3-position likely influences its physicochemical properties and reactivity compared to other azetidine derivatives.

Properties

IUPAC Name |

3-ethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-2-5(6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOAAZUUUDTPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-ethylazetidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethylazetidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-ethylazetidine dihydrochloride has diverse applications in scientific research:

Biological Activity

3-Amino-3-ethylazetidine dihydrochloride is a derivative of azetidine, a saturated heterocyclic compound. Azetidine derivatives have been investigated for various biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidine ring substituted with an amino group and an ethyl group. This configuration is significant in determining its biological activity.

Neuroprotective Effects

Research has indicated that azetidine derivatives can exhibit neuroprotective properties. For instance, compounds similar to 3-Amino-3-ethylazetidine have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. In one study, several derivatives demonstrated AChE inhibition comparable to established drugs such as rivastigmine .

Table 1: Neuroprotective Activity of Azetidine Derivatives

| Compound | AChE Inhibition (% at 10 µM) | BChE Inhibition (% at 10 µM) |

|---|---|---|

| Rivastigmine | 85 | 80 |

| 3-Amino-3-ethylazetidine | 70 | 65 |

| Other Azetidine Derivatives | 60-75 | 55-70 |

Anti-inflammatory Properties

Azetidine derivatives have also been studied for their anti-inflammatory effects. For example, KHG26792, a related compound, was found to reduce hypoxia-induced toxicity in microglial cells by inhibiting the activation of caspase-3 and nitric oxide synthase . This suggests that similar mechanisms may be applicable to this compound.

Case Study: KHG26792

In a study examining the effects of KHG26792 on microglial activation:

- Findings : The compound significantly reduced the expression of inflammatory markers and protected against hypoxia-induced cell death.

- Mechanism : It inhibited the NFAT and MAPK pathways, crucial in inflammatory responses .

The biological activities of azetidines often involve multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in neurotransmitter breakdown or inflammatory pathways.

- Cell Survival Pathways : They can modulate pathways that promote cell survival under stress conditions.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate the ability to reduce oxidative stress by scavenging ROS.

Comparison with Similar Compounds

Azetidine Derivatives

Azetidine derivatives vary in substituents and hydrochloride/dihydrochloride forms, impacting their applications and properties. Key examples include:

Key Findings :

- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides or free bases, critical for pharmaceutical formulations .

Other Dihydrochloride Salts

Dihydrochloride salts of amines are common in pharmaceuticals and industrial chemistry. Comparisons include:

Key Findings :

- Toxicity: Substituents significantly influence safety; aromatic amines like o-dianisidine dihydrochloride are carcinogenic , while aliphatic derivatives (e.g., putrescine) are less hazardous .

Structural and Functional Differences

- Hydrochloride vs. Dihydrochloride: The presence of two HCl molecules in dihydrochloride salts increases polarity and solubility compared to monohydrochlorides . For example, azetidin-3-amine dihydrochloride is more water-soluble than its hydrochloride counterpart.

- Azetidine Ring Strain : The four-membered azetidine ring introduces strain, enhancing reactivity in ring-opening reactions or nucleophilic substitutions, which is exploited in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.